molecular formula C16H24BrNO3S B15106010 [(4-Bromo-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine

[(4-Bromo-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine

Cat. No.: B15106010
M. Wt: 390.3 g/mol
InChI Key: HVQYYWKSJUMHRN-UHFFFAOYSA-N
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Description

[(4-Bromo-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine is a complex organic compound characterized by the presence of a bromine atom, a propoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a cyclohexylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of a propoxy group. The sulfonyl group is then added through a sulfonation reaction. The final step involves the attachment of the cyclohexylmethylamine moiety. Common reagents used in these reactions include bromine, propyl alcohol, sulfuric acid, and cyclohexylmethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[(4-Bromo-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromine atom and propoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromo-3-fluorophenyl)sulfonyl]cyclohexylmethylamine
  • [(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylmethylamine
  • [(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine

Uniqueness

[(4-Bromo-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom and the sulfonyl group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H24BrNO3S

Molecular Weight

390.3 g/mol

IUPAC Name

4-bromo-N-cyclohexyl-N-methyl-3-propoxybenzenesulfonamide

InChI

InChI=1S/C16H24BrNO3S/c1-3-11-21-16-12-14(9-10-15(16)17)22(19,20)18(2)13-7-5-4-6-8-13/h9-10,12-13H,3-8,11H2,1-2H3

InChI Key

HVQYYWKSJUMHRN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2)Br

Origin of Product

United States

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